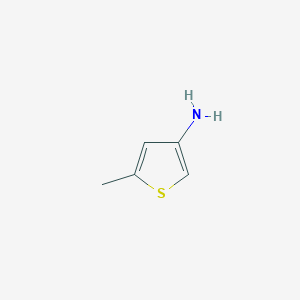

5-Methylthiophen-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methylthiophen-3-amine is a chemical compound with the molecular weight of 149.64 . It is also known as 5-methylthiophen-3-amine hydrochloride .

Synthesis Analysis

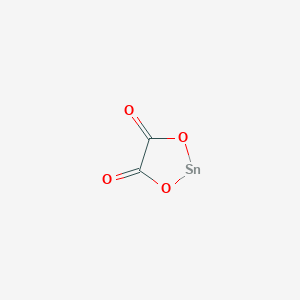

Thiophenes, including 5-Methylthiophen-3-amine, are synthesized using ring-forming multicomponent reactions . These reactions are efficient synthetic strategies for producing thiophenes and their derivatives .Molecular Structure Analysis

The IUPAC name for 5-Methylthiophen-3-amine is 5-methylthiophen-3-amine hydrochloride . Its InChI code is 1S/C5H7NS.ClH/c1-4-2-5(6)3-7-4;/h2-3H,6H2,1H3;1H .Chemical Reactions Analysis

Thiophenes, including 5-Methylthiophen-3-amine, are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials and have found application in various fields .Wissenschaftliche Forschungsanwendungen

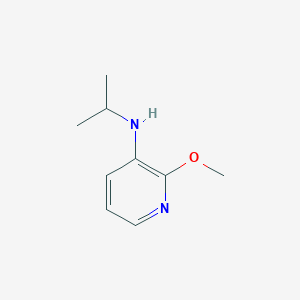

- Application : 5-Methylthiophen-3-amine is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . It has been reported to possess a wide range of therapeutic properties .

- Methods of Application : Thiophene and its derivatives are used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

- Results or Outcomes : Thiophene and its derivatives have been proven to be effective drugs in various disease scenarios. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

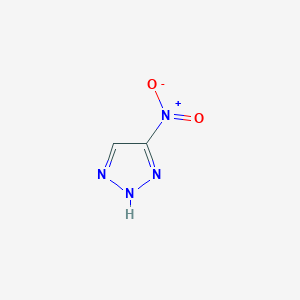

- Application : Triazole derived Schiff bases, including 5-Methylthiophen-3-amine, have been used in the synthesis of metal complexes (cobalt(II), copper(II), nickel(II), and zinc(II)) .

- Methods of Application : The structure of N-[(5-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine, a derivative of 5-Methylthiophen-3-amine, has been determined by the X-ray diffraction method .

- Results or Outcomes : All the metal(II) complexes showed octahedral geometry except the copper(II) complexes, which showed distorted octahedral geometry . The synthesized compounds showed moderate to significant antibacterial activity against one or more bacterial strains .

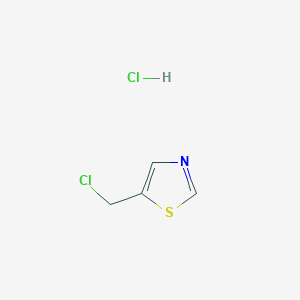

- Application : 5-Methylthiophen-3-amine has been used in the synthesis of anticonvulsant drugs .

- Methods of Application : The compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, which includes 5-Methylthiophen-3-amine, has been synthesized and tested for anticonvulsant activity .

- Results or Outcomes : The synthesized compound showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz .

Medicinal Chemistry

Synthesis of Metal Complexes

Anticonvulsant Research

Also, 5-Methylthiophen-3-amine hydrochloride, a derivative of 5-Methylthiophen-3-amine, is available commercially and used in various research applications .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 5-Methylthiophen-3-amine are not mentioned in the search results, thiophene derivatives have a wide range of applications in fields such as medicine, electronics, and materials science . This suggests that future research could focus on expanding these applications or developing new ones.

Eigenschaften

IUPAC Name |

5-methylthiophen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGSDEFWAXHCDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423645 |

Source

|

| Record name | 5-methylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiophen-3-amine | |

CAS RN |

153137-85-0 |

Source

|

| Record name | 5-methylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)

![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)

![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)